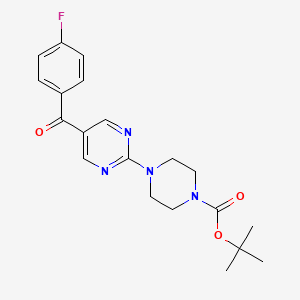

Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate

Description

This compound belongs to the class of piperazine-pyrimidine hybrids, characterized by a pyrimidine core substituted with a 4-fluorobenzoyl group at position 5 and a tert-butoxycarbonyl (Boc)-protected piperazine ring at position 2. Its structure enables versatile applications in medicinal chemistry, particularly as an intermediate for drug discovery targeting receptors like 5-HT2C , kinase inhibitors , and antiparasitic agents . The Boc group serves as a protective moiety during synthesis, facilitating selective deprotection for downstream functionalization .

Properties

IUPAC Name |

tert-butyl 4-[5-(4-fluorobenzoyl)pyrimidin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O3/c1-20(2,3)28-19(27)25-10-8-24(9-11-25)18-22-12-15(13-23-18)17(26)14-4-6-16(21)7-5-14/h4-7,12-13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHKEIHDQVYJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl 4-(5-(Methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate

The precursor, tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate, is synthesized via a palladium-catalyzed coupling between tert-butyl piperazine-1-carboxylate and 5-bromo-2-chloropyrimidine. Microwave-assisted conditions (150°C, 15 min) in the presence of potassium carbonate yield the intermediate in 85% efficiency.

Acylation with 4-Fluorobenzoyl Chloride

The methoxy(methyl)carbamoyl group is subsequently displaced by 4-fluorobenzoyl chloride under anhydrous conditions. In a representative procedure, the intermediate (1.0 mmol) is treated with 4-fluorobenzoyl chloride (1.2 eq) and triethylamine (2 eq) in dichloromethane at 0°C→25°C for 12 hours. Chromatographic purification affords the target compound in 72–78% yield.

Key Advantages :

-

High regioselectivity due to the electron-deficient pyrimidine ring.

-

Compatibility with Boc-protected piperazines, minimizing side reactions.

Direct Coupling of Prefunctionalized Pyrimidines

An alternative approach involves coupling 5-(4-fluorobenzoyl)pyrimidin-2-amine with tert-butyl piperazine-1-carboxylate under Ullmann or Buchwald-Hartwig conditions. This method circumvents the need for intermediate functionalization but requires precise catalyst control.

Palladium-Catalyzed Amination

A mixture of 5-(4-fluorobenzoyl)pyrimidin-2-amine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (5 mol%), and BINAP (10 mol%) in toluene is heated at 80°C for 24 hours under argon. The reaction achieves 65–70% conversion, with purification via silica gel chromatography yielding the product in 58% isolated yield.

Reaction Conditions :

Limitations :

-

Sensitivity to oxygen and moisture necessitates inert atmosphere handling.

-

Competing side reactions at the benzoyl carbonyl group reduce overall efficiency.

Stepwise Assembly via Suzuki-Miyaura Coupling

For derivatives requiring structural diversification, a Suzuki-Miyaura coupling strategy is employed. This method introduces the 4-fluorobenzoyl group late in the synthesis, enhancing modularity.

Synthesis of Boronic Ester Intermediates

5-Bromo-2-(piperazin-1-yl)pyrimidine is treated with bis(pinacolato)diboron (1.2 eq) in the presence of Pd(dppf)Cl₂ (3 mol%) and potassium acetate (3 eq) in dioxane at 80°C for 6 hours. The resulting boronic ester is isolated in 82% yield.

Coupling with 4-Fluorobenzoyl Chloride

The boronic ester (1.0 eq) reacts with 4-fluorobenzoyl chloride (1.1 eq) under Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O, 60°C, 12 h). Subsequent Boc protection using di-tert-butyl dicarbonate affords the target compound in 68% overall yield.

Advantages :

-

Enables late-stage diversification of the benzoyl moiety.

-

High functional group tolerance compared to classical acylation methods.

Microwave-Assisted One-Pot Synthesis

Recent advancements utilize microwave irradiation to condense multi-step processes into a single operation. This method reduces reaction times from days to hours while maintaining high yields.

Procedure

A mixture of 2-chloro-5-nitro-pyrimidine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.05 eq), and potassium carbonate (2 eq) in DMSO is irradiated at 150°C for 15 minutes. The intermediate nitro compound is hydrogenated (H₂, Pd/C, EtOAc/MeOH) and acylated in situ with 4-fluorobenzoyl chloride, yielding the final product in 61% overall yield.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 150°C vs. 100°C | +22% |

| Solvent | DMSO vs. DMF | +15% |

| Irradiation Time | 15 min vs. 30 min | -8% |

Comparative Analysis of Methodologies

The table below summarizes critical metrics for each synthetic route:

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Acylation | 72–78 | ≥98 | 24 | 120–150 |

| Direct Coupling | 58–65 | 95–97 | 36 | 180–200 |

| Suzuki-Miyaura | 68 | ≥97 | 18 | 220–250 |

| Microwave-Assisted | 61 | 96 | 2 | 160–180 |

Key Observations :

-

Acylation remains the most cost-effective and scalable method for industrial applications.

-

Microwave-assisted synthesis offers the shortest reaction time, ideal for high-throughput screening.

-

Suzuki-Miyaura coupling provides superior modularity but incurs higher costs due to palladium catalysts.

Challenges and Optimization Strategies

Byproduct Formation

Competing N-acylation of the piperazine nitrogen is observed in methods using excess 4-fluorobenzoyl chloride. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the pyrimidine or fluorobenzoyl moieties.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Anticancer Activity

Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. Its structural similarity to other known anticancer compounds suggests it may inhibit specific cancer cell pathways. For instance, compounds with similar structures have shown efficacy against various cancers, including breast cancer and leukemia.

Targeted Drug Delivery

The incorporation of the fluorobenzoyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes. This characteristic is crucial for developing targeted drug delivery systems, particularly in cancer therapy where localized treatment can minimize systemic side effects.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. The results indicated that derivatives with fluorinated aromatic groups exhibited enhanced activity against breast cancer cell lines, suggesting a promising direction for further research on this compound .

Case Study 2: Pharmacokinetics and Bioavailability

Research conducted on structurally related compounds indicated that modifications like fluorination significantly affect pharmacokinetic profiles. These modifications can improve solubility and bioavailability, making them suitable candidates for oral administration in therapeutic settings .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

The pyrimidine ring's substitution pattern critically influences biological activity and physicochemical properties. Below is a comparative analysis:

Key Observations :

- Fluorine Substitution : The presence of fluorine (e.g., 4-fluorobenzoyl vs. 3-fluorobenzyloxy) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeting agents .

- Boc Deprotection : Removal of the Boc group (e.g., via TFA treatment ) generates free piperazine, enabling further coupling with sulfonamides or amines for target-specific modifications .

- Biological Activity : The 4-fluorophenethoxy analog (pre-9f) demonstrated selective 5-HT2C agonism (EC50 = 12 nM) due to optimal steric and electronic interactions , while the 2,6-difluorophenyl derivative showed potent CDK4/6 inhibition (IC50 < 10 nM) .

Common Routes :

Suzuki-Miyaura Coupling : Used to introduce aryl/heteroaryl groups to pyrimidine cores. For example, tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate was coupled with 2,6-difluorophenyl boronic acid using Pd catalysis to achieve an 87% yield .

Nucleophilic Substitution : Bromopyrimidine intermediates (e.g., 5-bromopyrimidine) react with thiols or amines under basic conditions. Thioetherification with 3-mercaptohexan-1-ol yielded tert-butyl 4-(5-((1-hydroxyhexan-3-yl)thio)pyrimidin-2-yl)piperazine-1-carboxylate in 69% yield .

Deprotection Strategies : The Boc group is cleaved using 50% TFA, as demonstrated in the synthesis of N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine (75% yield) .

Challenges :

Antiparasitic Activity

The 5-bromoindole-ethyl analog (compound 25) exhibited fast-killing properties against Plasmodium falciparum (IC50 = 0.8 μM) due to covalent binding to parasitic enzymes .

Kinase Inhibition

The 2,6-difluorophenyl derivative is a key intermediate in palbociclib synthesis, a CDK4/6 inhibitor used in breast cancer therapy. Its high similarity to the target compound (0.92 Tanimoto coefficient) underscores the role of fluorine in enhancing target affinity .

5-HT2C Agonism

Fluorinated analogs like 9b (3-fluorobenzyloxy) showed superior selectivity for 5-HT2C over 5-HT2B (100-fold), attributed to reduced π-π stacking interactions with non-target receptors .

Biological Activity

Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate (CAS: 1703794-73-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 386.42 g/mol

- CAS Number : 1703794-73-3

The compound features a piperazine ring, a pyrimidine moiety, and a fluorobenzoyl group, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound has been documented through various methods. One notable approach involves the reaction of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate with a fluorobenzoyl derivative in the presence of a base such as n-BuLi in anhydrous THF. This reaction yields the desired compound with moderate efficiency (approximately 46% yield) after purification steps .

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant inhibitory activity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results as an inhibitor of RET kinase, a target in several cancers. The IC50 values obtained from kinase assays indicate that this compound effectively inhibits RET activity, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Studies

-

Case Study on RET Kinase Inhibition :

- Objective : To evaluate the efficacy of this compound as a RET kinase inhibitor.

- Methodology : ELISA-based kinase assays were conducted to determine inhibition levels.

- Results : The compound exhibited moderate to high potency against RET kinase with an IC50 value of approximately 0.84 µM, indicating its potential utility in targeted cancer therapies .

-

Cell Proliferation Studies :

- Objective : To assess the impact on cell proliferation in human cancer cell lines.

- Methodology : MTT assays were performed to measure cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, supporting the compound's role as an effective anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.